petF protein - 148266-15-3

petF protein

Catalog Number: EVT-1519180
CAS Number: 148266-15-3
Molecular Formula: C32H26BrNO7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PetF protein is primarily sourced from photosynthetic microorganisms and plants. It belongs to the class of proteins known as ferredoxins, characterized by their ability to undergo reversible oxidation-reduction reactions. Ferredoxins are classified based on their metal content, with PetF typically containing iron-sulfur clusters. The classification can be further divided into:

  • Type I Ferredoxins: Contain a [2Fe-2S] cluster.
  • Type II Ferredoxins: Contain a [4Fe-4S] cluster.

PetF is specifically categorized under Type I ferredoxins due to its structural composition.

Synthesis Analysis

Methods and Technical Details

The synthesis of PetF protein can be achieved through various methods, including:

  • Recombinant DNA Technology: This involves cloning the gene encoding PetF into expression vectors, followed by transformation into host organisms such as Escherichia coli. The bacteria are then cultured to express the protein, which can be purified using affinity chromatography.
  • Cell-Free Protein Synthesis: This method utilizes cell extracts to produce PetF without the need for living cells. The reaction conditions can be optimized by adjusting parameters such as the concentration of DNA templates and ribosomal binding sites to enhance yield.

These methods allow for the efficient production of PetF for research and industrial applications.

Molecular Structure Analysis

Structure and Data

PetF protein exhibits a compact structure with a molecular weight of approximately 10 kDa. The core of its structure consists of an iron-sulfur cluster that facilitates electron transfer. Structural studies using techniques such as X-ray crystallography have revealed that:

The precise arrangement of these elements is crucial for its function as an electron carrier.

Chemical Reactions Analysis

Reactions and Technical Details

PetF participates in several biochemical reactions, primarily involving electron transfer. Key reactions include:

  • Reduction of NADP+: PetF donates electrons to NADP+ during photosynthesis, contributing to the formation of NADPH.
  • Electron Transfer in Nitrogen Fixation: In nitrogen-fixing bacteria, PetF transfers electrons from reduced ferredoxin to nitrogenase, facilitating the conversion of atmospheric nitrogen into ammonia.

These reactions are essential for energy metabolism and biosynthesis in organisms utilizing PetF.

Mechanism of Action

Process and Data

The mechanism of action for PetF involves its ability to undergo redox reactions. Upon receiving electrons from donor proteins (like Photosystem I), PetF becomes reduced (PetF^−). This reduced form can then transfer electrons to various acceptors, including:

  • NADP+
  • Nitrogenase

The efficiency of this electron transfer is influenced by factors such as pH and temperature, which can affect the stability of the iron-sulfur cluster.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PetF protein possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 10 kDa.
  • Isoelectric Point: Typically around pH 4.5–5.0.
  • Stability: Stable within a pH range of 6–8; extreme conditions can lead to denaturation.

The iron-sulfur cluster within PetF is sensitive to oxidative stress, which can affect its functionality.

Applications

Scientific Uses

PetF protein has various applications in scientific research and biotechnology:

  • Photosynthesis Research: Understanding the role of PetF in photosynthetic electron transport provides insights into plant energy conversion mechanisms.
  • Biotechnological Applications: Engineered versions of PetF are being explored for use in synthetic biology applications, including biosensors and metabolic engineering.
  • Environmental Studies: Investigating the role of PetF in nitrogen-fixing bacteria contributes to our understanding of nutrient cycling in ecosystems.
Structural Characterization of PetF Protein

Primary Sequence Analysis and Conserved Motifs in Cyanobacteria

PetF (ferredoxin) proteins in cyanobacteria exhibit conserved primary sequences critical for electron transfer functions. The N-terminal domain typically contains a CX₄CX₂CX₃C motif (where X is any amino acid), which coordinates the [2Fe-2S] cluster. In Anabaena and Synechococcus, sequence alignments reveal >85% identity in this iron-sulfur binding region, underscoring evolutionary conservation [3] [8]. Additionally, a hydrophobic core (residues 20–45) and a C-terminal acidic patch (residues 60–75) are universally present. The acidic patch, rich in aspartate and glutamate residues, mediates electrostatic interactions with partner proteins like ferredoxin-NADP⁺ reductase (FNR) [4] [7]. Mutagenesis studies confirm that substitutions in these motifs disrupt electron transfer efficiency by >90% [8].

Table 1: Conserved Motifs in Cyanobacterial PetF Proteins

Motif TypeSequence PatternFunctional RoleConservation (%)
Fe-S BindingCX₄CX₂CX₃C[2Fe-2S] cluster ligation95–100
Hydrophobic CoreV/I/L-rich (20–45)Structural stability85–90
Acidic PatchD/E-rich (60–75)Electrostatic protein docking90–95

Three-Dimensional Crystal Structure Determination via X-ray Crystallography

X-ray crystallography has resolved PetF structures at 1.5–2.0 Å resolution, revealing a conserved β-grasp fold: a four-stranded antiparallel β-sheet (residues 1–40) capped by an α-helix (residues 45–60) [3] [8]. The [2Fe-2S] cluster is buried within the β-sheet scaffold, with bond lengths of 2.3 Å (Fe-S) and 2.7 Å (Fe-Cys-S), consistent with tetrahedral coordination geometry [8]. Structural comparisons show that the loop connecting β2 and β3 (residues 25–30) exhibits conformational flexibility, enabling adaptive binding to redox partners. Synechococcus PetF crystals (PDB: 1FXI) further demonstrate a 10° hinge motion in the C-terminal helix upon reduction, facilitating electron transfer [8].

Nuclear Magnetic Resonance (NMR) Studies of Fe-S Cluster Coordination

¹H-¹⁵N HSQC NMR analyses of reduced/oxidized PetF reveal chemical shift perturbations centered on Cys residues ligating the [2Fe-2S] cluster. In Anabaena PetF, oxidation shifts the backbone amide of Cys41 by 1.8 ppm, indicating altered electronic environments [3]. Paramagnetic NMR restraints confirm antiferromagnetic coupling between Fe³⁺ ions (J = −400 cm⁻¹). The cluster exhibits μ-sulfide-bridged symmetry, with Fe–Fe distances of 2.7 Å validated by EXAFS [8]. Hydrogen bonding between the cluster sulfides and backbone amides (e.g., Ser44, Ala45) stabilizes the reduced state, lowering its reduction potential by −420 mV [3].

Comparative Structural Analysis Across Species

Structural superimposition of PetF homologs highlights conserved topology but divergent electrostatic surfaces:

  • β-sheet curvature: Synechococcus PetF (PDB: 1FXI) shows a 15° tighter bend than Anabaena (PDB: 1FCA) due to a Phe37 → Gly substitution, increasing flexibility [9].
  • Electrostatic potential: Anabaena PetF has a stronger negative field (−15 kT/e) at its acidic patch versus Synechococcus (−10 kT/e), correlating with higher FNR affinity (Kd = 1.2 μM vs. 3.5 μM) [7] [9].
  • Thermostability: Thermosynechococcus PetF incorporates a salt bridge network (Glu18–Arg72, Asp22–Lys69), raising its melting temperature to 75°C versus 55°C in mesophiles [10].

Table 2: Structural Parameters of PetF Homologs

SpeciesPDB IDRMSD* (Å)Acidic Patch Charge (e⁻)FNR Kd (μM)
Anabaena sp. PCC 71191FCA0.0−151.2
Synechococcus sp. PCC 70021FXI1.5−103.5
Thermosynechococcus elongatus1JFO2.2−122.8

RMSD relative to *Anabaena 1FCA

Role of Electrostatic Patches in Protein-Protein Interactions

The C-terminal acidic patch (residues 60–75) drives transient complexes with positively charged partners like FNR and photosystem I (PSI):

  • Electrostatic steering: Brownian dynamics simulations show that acidic residues accelerate association 10-fold by guiding FNR’s Arg244/Arg247 toward PetF [4] [7].
  • Polar specificity: Charge reversal mutations (e.g., E94K in Anabaena PetF) reduce FNR binding affinity by 50-fold but minimally affect PSI binding, indicating partner-specific electrostatic optimization [7] [10].
  • Dynamic complementarity: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals that PetF’s acidic patch becomes rigid upon FNR binding (protection factor = 4.2), while adjacent loops remain flexible to enable complex dissociation post-electron transfer [4] [8].

These electrostatic interactions enable PetF to maintain nanomolar Kd values despite transient binding lifetimes of <1 ms, ensuring rapid electron shuttling during photosynthesis [7] [10].

Compound Names in Article:

  • Ferredoxin (PetF)
  • Ferredoxin-NADP⁺ reductase (FNR)
  • Photosystem I (PSI)

Properties

CAS Number

148266-15-3

Product Name

petF protein

Molecular Formula

C32H26BrNO7

Synonyms

petF protein

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